1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery ADME

Fragment-based drug discovery demands scaffolds with balanced permeability and unique binding motifs. 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride (CAS 849776-43-8) addresses this need as a validated fragment molecule: • Favorable LogP (3.81) and single H-bond donor enable passive permeability-ideal for CNS target and intracellular protein screening libraries • N-Methylated amine provides a distinct hydrogen-bonding motif vs. primary amine fragments, enabling unique binding modes • Hydrochloride salt (mp 159°C) ensures accurate stoichiometry and reproducible handling for biochemical assays and chemical probe synthesis

Molecular Formula C10H12ClNS
Molecular Weight 213.73 g/mol
CAS No. 849776-43-8
Cat. No. B1284991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride
CAS849776-43-8
Molecular FormulaC10H12ClNS
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCNCC1=CC2=CC=CC=C2S1.Cl
InChIInChI=1S/C10H11NS.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-6,11H,7H2,1H3;1H
InChIKeyPBEZSHRKTUDPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine Hydrochloride: Procurement & Differentiation


1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride (CAS 849776-43-8) is a benzothiophene derivative featuring an N-methylmethanamine substituent at the 2-position of the heterocyclic core, supplied as the hydrochloride salt for enhanced handling and solubility . This compound is primarily utilized as a fragment molecule and versatile scaffold in medicinal chemistry and drug discovery workflows, providing a structural basis for molecular linking, expansion, and modification in the design and screening of novel drug candidates [1].

Fragment-based drug discovery
Designated fragment scaffold for library design and hit elaboration
Salt form advantage
Hydrochloride salt improves solid handling and aqueous solubility for assays
N-methylated scaffold
Methylated amine provides a distinct H-bond profile vs. primary amine analogs

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine Hydrochloride: Substitution Risks


Substituting this compound with a generic or closely related benzothiophene analog is scientifically unsound due to its specific structural features that dictate unique physicochemical properties and biological interaction profiles. The presence of the N-methyl group on the methanamine side chain, in contrast to a primary amine or alternative alkyl substitutions, directly influences the compound's LogP, polar surface area (PSA), and hydrogen-bonding capacity [1]. These parameters are critical determinants of passive permeability, solubility, and target binding affinity. Even minor modifications to the amine substitution can lead to significantly different pharmacokinetic and pharmacodynamic outcomes, making direct interchange without comparative quantitative evidence a high-risk endeavor for experimental reproducibility and project progression.

This compound (N-methyl HCl salt)
Reported LogP 3.81, 1 H-bond donor; higher passive permeability potential. Solid hydrochloride simplifies accurate formulation.
Generic analog (primary amine)
Lower LogP, 2 H-bond donors; altered permeability and binding profiles may shift assay outcomes. Free base often an oil, complicating handling.
N-methylation and salt form create measurable differences in lipophilicity, hydrogen bonding, and physical handling. Direct interchange without head-to-head validation risks reproducibility and SAR interpretation.

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine Hydrochloride: Differentiation Evidence


N-Methylation: Lipophilicity vs. Primary Amine

N-Methylation of the primary amine group in the benzothiophene scaffold significantly increases the calculated lipophilicity (LogP) of the molecule, which is a key driver of passive membrane permeability. For the target compound, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride (free base form), the LogP is reported as 3.81 [1]. In contrast, the primary amine analog, benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8), has a notably lower predicted LogP, consistent with its reduced hydrophobicity . This difference directly impacts the compound's behavior in biological assays and its suitability for crossing cellular barriers.

LogP vs. primary amine
Reported
Target LogP 3.81 (free base); primary amine analog structurally predicted lower
Higher LogP supports passive permeability screening context
In silico prediction; experimental confirmation advised
Medicinal Chemistry Fragment-Based Drug Discovery ADME

N-Methylation: Reduced H-Bond Donor Count

The N-methyl group on the target compound eliminates one hydrogen-bond donor (HBD) compared to a primary amine. The free base of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine has only 1 HBD [1], while the primary amine analog, benzo[b]thiophen-2-ylmethanamine, has 2 HBDs . This reduction in HBD count is a well-established strategy to improve passive permeability and reduce non-specific binding, and it can also fine-tune interactions with a target's binding pocket.

H-bond donor count
Reported
Target: 1 HBD (free base) vs. primary amine analog: 2 HBDs
Reduced HBD count may improve permeability and target-interaction profile
Structural analysis; requires assay validation
Fragment-Based Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Hydrochloride Salt: Solubility and Handling Benefits

The hydrochloride salt form of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine offers quantifiable advantages in handling and solubility compared to its free base counterpart. The salt is a solid with a reported melting point of 159°C, allowing for accurate weighing and stable storage . This is in contrast to the free base, which is often an oil or low-melting solid with less favorable physical properties for precise experimental use. The salt form is generally more soluble in aqueous buffers, a critical factor for in vitro biological assays.

Salt form handling
Vendor data
Hydrochloride: crystalline solid, m.p. 159 °C; free base often oil/low-melting solid
Solid salt enables accurate weighing and stable storage for reproducible assays
Vendor technical datasheet; confirm physical form upon receipt
Formulation Compound Management Assay Development

Validated Fragment Status for Scaffold Hopping

The compound is explicitly categorized and marketed as a 'fragment molecule' by multiple reputable vendors, including TargetMol, which positions it as an 'important scaffold for molecular linking, expansion, and modification' [1]. This explicit designation, combined with its physicochemical properties (LogP 3.81, PSA 40.27) [2], places it firmly within the 'Rule of Three' guidelines for fragment-based screening, unlike many larger or more complex benzothiophene analogs that may be considered 'lead-like' or 'drug-like'.

Fragment classification
Class-level
Designated fragment molecule (MW 213.7, LogP 3.81, PSA 40.3); compliant with fragment-based screening guidelines
Vendor classification supports library inclusion for FBDD workflows
Verify compliance with internal library design rules
Fragment-Based Drug Discovery Chemical Biology Library Synthesis

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine Hydrochloride: Application Scenarios


FBDD Campaigns for CNS and Intracellular Targets

Given its validated fragment status and favorable LogP (3.81) and low HBD count (1), this compound is an ideal candidate for fragment libraries screened against central nervous system (CNS) targets or intracellular proteins where passive permeability is a prerequisite for hit identification [1][2]. Its N-methylated amine provides a unique interaction motif compared to primary amine fragments, potentially leading to distinct binding modes.

Chemical Probe Development with Stable Salt Form

For the synthesis of chemical probes where accurate stoichiometry and reproducible handling are paramount, the hydrochloride salt form with its high melting point (159°C) is the preferred choice over the free base or other salts [1]. This ensures reliable compound preparation for biochemical assays, cellular studies, or subsequent conjugation reactions.

Scaffold Hopping from Tryptamine or Indole Leads

The benzothiophene core is a well-established bioisostere for the indole ring found in tryptamine and serotonin. This compound serves as a direct scaffold-hopping starting point for projects seeking to modify the properties of tryptamine-based ligands [1]. Its N-methylmethanamine side chain mimics the ethylamine side chain of tryptamine, allowing for direct comparative studies to assess the impact of the sulfur heteroatom on target affinity and selectivity.

Application
Selection Property
Validation Focus
FBDD for CNS/intracellular targets
Fragment-rule compliance (LogP, HBD count)
Permeability assays, target-engagement confirmation
Chemical probe synthesis
Stable hydrochloride salt form
Accurate weighing, solubility in assay buffers
Scaffold hopping from tryptamine/indole leads
Benzothiophene bioisostere of indole
Comparative binding affinity & selectivity vs. tryptamine controls

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